molecular formula C16H21ClINO2 B12410849 RTI-55-d3 (hydrochloride)

RTI-55-d3 (hydrochloride)

Cat. No.: B12410849
M. Wt: 424.72 g/mol
InChI Key: FGRGHXZCDYBEJE-WNORLSIYSA-N
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Description

RTI-55-d3 (hydrochloride) is a deuterated form of RTI-55 hydrochloride, a compound belonging to the phenyltropane family. It is primarily used in scientific research as a potent inhibitor of the dopamine transporter, which plays a crucial role in the reuptake of dopamine in the brain .

Preparation Methods

The synthesis of RTI-55-d3 (hydrochloride) involves the incorporation of deuterium atoms into the RTI-55 molecule. The synthetic route typically includes the following steps:

Industrial production methods for RTI-55-d3 (hydrochloride) are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

RTI-55-d3 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RTI-55-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.

    Biology: The compound is employed in research on dopamine transporters and their role in neurotransmission.

    Medicine: RTI-55-d3 (hydrochloride) is used in the development of diagnostic tools and treatments for neurological disorders.

    Industry: It is utilized in the production of radiolabeled compounds for imaging studies

Mechanism of Action

RTI-55-d3 (hydrochloride) exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is crucial for understanding the compound’s effects on neurotransmission and its potential therapeutic applications .

Comparison with Similar Compounds

RTI-55-d3 (hydrochloride) is similar to other phenyltropane-based compounds, such as:

The uniqueness of RTI-55-d3 (hydrochloride) lies in its deuterated nature, which can provide insights into the effects of deuterium substitution on the compound’s chemical and biological properties.

Properties

Molecular Formula

C16H21ClINO2

Molecular Weight

424.72 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3;

InChI Key

FGRGHXZCDYBEJE-WNORLSIYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl

Origin of Product

United States

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